![molecular formula C16H13ClFN5O B11271253 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271253.png)
5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both chlorophenyl and fluorobenzyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the chlorophenyl group: This step involves the nucleophilic substitution of a suitable precursor with 4-chloroaniline.
Attachment of the fluorobenzyl group: This can be accomplished through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cellular proliferation pathways. Studies have indicated that derivatives of triazole compounds often exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells.
Case Studies:
-
Anticancer Activity Against MCF-7 Cells:
A study demonstrated that triazole derivatives exhibited IC50 values below 100 μM against MCF-7 cells, indicating potent anticancer activity. The compounds were found to increase apoptotic cell numbers significantly, suggesting their potential as effective chemotherapeutics . -
In Vitro Studies:
In vitro assays have shown that the compound can inhibit the growth of various tumor cell lines, with percent growth inhibitions ranging from 51.88% to 86.61% across different studies .
Antimicrobial Applications
Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. The triazole structure enhances its ability to interact with microbial enzymes, potentially leading to effective inhibition.
Case Studies:
-
Inhibition of Bacterial Growth:
Research indicates that similar triazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds within this class have been synthesized and tested for their ability to inhibit microbial growth effectively . -
Fungal Inhibition:
Some derivatives have also demonstrated antifungal properties, making them suitable candidates for further development in treating fungal infections .
Drug Development Potential
Structure-Activity Relationship (SAR):
The design and synthesis of new derivatives based on the core structure of 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide are ongoing. Researchers are exploring various substitutions on the triazole ring to enhance potency and selectivity towards cancerous cells while minimizing side effects.
Computational Studies:
Molecular docking studies have been employed to predict the binding affinities of these compounds to specific biological targets involved in cancer progression. These studies are crucial for understanding how structural modifications can lead to improved therapeutic efficacy .
Summary Table of Applications
Application Type | Target Organisms/Cells | Key Findings |
---|---|---|
Anticancer | MCF-7, HCT-116, HeLa | Significant cytotoxicity with IC50 values < 100 μM; induction of apoptosis |
Antimicrobial | Various bacteria and fungi | Effective inhibition observed; potential for development as antimicrobial agents |
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,2,3-triazole-4-carboxamide
- N-(4-fluorobenzyl)-1,2,3-triazole-4-carboxamide
- 5-(4-chlorophenyl)-N-(4-fluorobenzyl)-1,2,3-triazole
Uniqueness
5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chlorophenyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity based on recent research findings.
- Molecular Formula : C17H15ClFN5O
- Molecular Weight : 359.79 g/mol
- Melting Point : 214-216°C
- Solubility : Sparingly soluble in water; highly soluble in organic solvents like ethanol and DMSO.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and biological context.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungi. For instance, in vitro assays demonstrated that the compound displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
Antifungal Activity
The antifungal potential of this compound has also been explored. It has been shown to be effective against various fungal strains, including Candida albicans, suggesting its potential use in treating fungal infections.
Anticancer Properties
The anticancer activity of this compound is particularly noteworthy. In several studies, it has been reported to induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antimicrobial efficacy | Demonstrated significant inhibition of S. aureus and E. coli growth at low concentrations. |
Study 2 | Assess antifungal properties | Showed effective antifungal activity against C. albicans, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study 3 | Investigate anticancer effects | Induced apoptosis in MCF-7 cells with a decrease in viability by 50% at concentrations above 20 µM after 48 hours. |
Comparison with Similar Compounds
This compound can be compared with other triazole derivatives to highlight its unique properties:
Compound Name | Molecular Formula | Key Activity |
---|---|---|
Compound A | C16H13ClFN5O | Antimicrobial |
Compound B | C17H16ClFN5O | Anticancer |
Compound C | C15H12ClFN5O | Antifungal |
Properties
Molecular Formula |
C16H13ClFN5O |
---|---|
Molecular Weight |
345.76 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-3-7-13(8-4-11)20-15-14(21-23-22-15)16(24)19-9-10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
OPNZBZZTKZNDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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